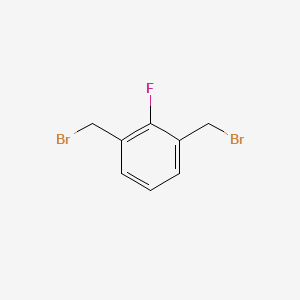

1,3-Bis(bromomethyl)-2-fluorobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(bromomethyl)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2F/c9-4-6-2-1-3-7(5-10)8(6)11/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFPRPXHVBUBKOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)CBr)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371077 | |

| Record name | 1,3-bis(bromomethyl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25006-86-4 | |

| Record name | 1,3-Bis(bromomethyl)-2-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25006-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-bis(bromomethyl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,3-Bis(bromomethyl)-2-fluorobenzene CAS number

An In-depth Technical Guide to 1,3-Bis(bromomethyl)-2-fluorobenzene

Abstract

This compound is a halogenated aromatic hydrocarbon of significant interest in synthetic organic chemistry. Its architecture, featuring two reactive benzylic bromide moieties and a fluorine atom on a central benzene ring, designates it as a highly versatile bifunctional building block. The presence of the electron-withdrawing fluorine atom modulates the reactivity of the aromatic ring and can impart desirable properties, such as metabolic stability and enhanced binding interactions, when incorporated into larger molecules.[1][2] This guide provides a comprehensive overview of the chemical identity, properties, a robust synthesis protocol, and the synthetic utility of this compound, with a focus on its application as a crosslinking agent and a scaffold for constructing complex molecular frameworks relevant to drug discovery and materials science.

Chemical Identity and Physicochemical Properties

Table 1: Predicted Chemical Identifiers and Properties

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Synonyms | α,α'-Dibromo-2-fluoro-m-xylene |

| CAS Number | Not assigned |

| Molecular Formula | C₈H₇Br₂F |

| Molecular Weight | 281.95 g/mol |

| Appearance | Predicted to be a white to off-white solid |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Acetone); Insoluble in water |

Synthesis Protocol and Mechanistic Rationale

The most direct and established method for synthesizing benzylic bromides is through the radical bromination of the corresponding methylarene. The following protocol details the synthesis of this compound from 2-fluoro-1,3-dimethylbenzene.

Experimental Protocol: Radical Bromination

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-1,3-dimethylbenzene (1.0 eq) in a suitable anhydrous solvent such as carbon tetrachloride (CCl₄) or 1,2-dichloroethane (DCE).[5][6]

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (2.2 eq) to the solution. A slight excess of NBS ensures the complete dibromination of the starting material.

-

Initiation: Add a catalytic amount of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN) (0.05 eq).

-

Reaction: Heat the mixture to reflux under inert atmosphere (e.g., Nitrogen or Argon). The reaction is typically initiated by light (a 100-200W lamp) and proceeds over several hours. Monitor the reaction progress via TLC or GC-MS.

-

Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography on silica gel.

Causality and Expertise-Driven Insights

-

Why Radical Bromination? The C-H bonds of the methyl groups (benzylic positions) are significantly weaker than the C-H bonds on the aromatic ring. This energetic difference allows for selective functionalization via a radical chain reaction mechanism, leaving the aromatic core intact.

-

The Role of NBS: N-Bromosuccinimide is the preferred brominating agent for this transformation because it provides a low, constant concentration of bromine (Br₂) in the reaction mixture. This is crucial for minimizing side reactions, such as electrophilic aromatic substitution on the electron-rich ring, which could occur with high concentrations of Br₂.

-

Initiator is Key: The reaction requires an initiator to generate the initial radical species, which propagates the chain reaction. Without it, the reaction would not proceed at a practical rate.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Reactivity and Applications in Drug Development

The synthetic value of this compound lies in its bifunctionality. The two benzylic bromide groups are potent electrophiles, readily participating in nucleophilic substitution (S_N2) reactions with a wide range of nucleophiles.

Key Applications:

-

Peptide Stapling and Macrocyclization: This molecule is an ideal reagent for "stapling" peptides. By reacting with two thiol groups from cysteine residues within a peptide chain, it forms a rigid, cyclic bridge.[7] This conformational constraint can enhance the peptide's binding affinity to its target, improve its stability against enzymatic degradation, and increase cell permeability.[7]

-

Scaffold for Novel Heterocycles: In medicinal chemistry, novel heterocyclic scaffolds are constantly sought. This compound can react with various dinucleophiles (e.g., diamines, dithiols) to generate unique seven-membered heterocyclic rings containing a fluorinated benzene core. These scaffolds can be further elaborated to explore new chemical space in drug discovery programs.

-

Linker in PROTACs and Molecular Probes: The defined geometry and reactivity of this linker make it a candidate for constructing Proteolysis Targeting Chimeras (PROTACs) or other bifunctional molecules where precise spatial orientation of two different ligands is required.

Visualization of Application as a Linker

Caption: Application in peptide stapling via S-alkylation.

Safety and Handling

This compound, like other benzyl bromides, is expected to be a hazardous substance. It should be handled with extreme caution by trained personnel only.

Table 2: Hazard Identification and Safe Handling

| Category | Information and Precautionary Statements |

|---|---|

| GHS Hazards | Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[8][9] Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[8][9][10] Eye Damage: Causes serious eye damage.[8] Other: Potent lachrymator (tear-producing agent). May cause respiratory irritation.[8] |

| Prevention (P-Statements) | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection.[8] Do not breathe dust/fume/gas/mist/vapors/spray.[8][10] Use only outdoors or in a well-ventilated area.[8] |

| Response (P-Statements) | P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[9][11] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] P310: Immediately call a POISON CENTER or doctor.[9] |

| Storage | Store locked up in a dry, cool, and well-ventilated place.[8][10] Keep container tightly closed and preferably under an inert atmosphere.[8][10] |

| Disposal | Dispose of contents/container to an approved waste disposal plant.[8] |

Conclusion

This compound is a valuable, albeit not yet commercially cataloged, synthetic intermediate. Its dual reactive sites, combined with the electronic influence of the fluorine substituent, make it a powerful tool for chemists in both academic and industrial research. Its primary utility as a rigid linker for inducing conformational constraint in peptides and for synthesizing novel heterocyclic systems positions it as a key reagent for advancing projects in drug discovery, medicinal chemistry, and materials science. Strict adherence to safety protocols is mandatory when handling this potent and corrosive compound.

References

- Fisher Scientific. (n.d.). Safety Data Sheet for 1-Bromo-3-bromomethyl-2-fluorobenzene.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- PubChem. (n.d.). 2-Bromo-1,3-bis(trifluoromethyl)benzene.

- Fisher Scientific. (2025). Safety Data Sheet for 3-Fluorobenzyl bromide.

- The Royal Society of Chemistry. (n.d.). Supporting information: Spectroscopic data of compounds 1a-f.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- Chem-Impex. (n.d.). 1,3-Bis(trifluoromethyl)-5-bromobenzene.

- Fisher Scientific. (2023). Safety Data Sheet for 1-Bromo-3-bromomethyl-2-fluorobenzene.

- Sigma-Aldrich. (n.d.). 1,3-Bis(trifluoromethyl)-5-bromobenzene 99%.

- BenchChem. (2025). Potential Applications of 1-(Bromomethyl)-2-fluoro-4-methoxybenzene in Medicinal Chemistry: A Technical Guide.

- Santa Cruz Biotechnology. (n.d.). 1-Bromo-3-bromomethyl-2-fluorobenzene.

- Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene.

- BLDpharm. (n.d.). 1-Bromo-3-(bromomethyl)-2-fluorobenzene.

- Angelini, A., et al. (2013).

- BenchChem. (2025). A Technical Guide to 1-Bromo-2-(bromomethyl)-4-chlorobenzene: Properties, Synthesis, and Applications in Drug Discovery.

- ResearchGate. (n.d.). Efficient Synthesis of Bis(dibromomethyl)arenes as Important Precursors of Synthetically Useful Dialdehydes.

- ChemicalBook. (n.d.). 1,2-Bis(bromomethyl)benzene(91-13-4) 1H NMR spectrum.

- ChemicalBook. (n.d.). 1,3,5-Tris(bromomethyl)benzene synthesis.

- TCI Chemicals. (n.d.). 2-Bromo-1,3-bis(bromomethyl)benzene.

- PubChem. (n.d.). 2-(Bromomethyl)-1,3-difluorobenzene.

- Wang, Y., et al. (2024). Research status and application progress of small molecule drug screening technology. Chinese Journal of New Drugs.

- Sigma-Aldrich. (n.d.). 1-(bromomethyl)-2-fluorobenzene.

- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Google Patents. (n.d.). SYNTHESIS OF 3,5-BIS (TRIFLUOROMETHYLE) BROMOBENZENE.

- PubChem. (n.d.). 1-Bromo-2-(bromomethyl)-3-fluorobenzene.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. scbt.com [scbt.com]

- 4. 1-Bromo-2-(bromomethyl)-3-fluorobenzene | C7H5Br2F | CID 24820209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1,3,5-Tris(bromomethyl)benzene synthesis - chemicalbook [chemicalbook.com]

- 7. Bridged Analogues for p53-Dependent Cancer Therapy Obtained by S-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.nl [fishersci.nl]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

A Senior Application Scientist's Guide to 1,3-Bis(bromomethyl)-2-fluorobenzene: Synthesis, Properties, and Applications in Advanced Chemical Synthesis

Abstract: 1,3-Bis(bromomethyl)-2-fluorobenzene is a strategically important building block in medicinal chemistry and materials science. Its unique trifunctional architecture, featuring two reactive benzylic bromide moieties and an ortho-directing fluorine atom, offers a versatile platform for constructing complex molecular architectures. The fluorine atom not only influences the regioselectivity of further aromatic substitutions but also allows for the fine-tuning of physicochemical properties such as lipophilicity and metabolic stability in target molecules. This guide provides an in-depth analysis of the compound's properties, a robust protocol for its synthesis, and a practical example of its application in macrocyclization, a key strategy in modern drug development.

Physicochemical Properties & Characterization

This compound is a crystalline solid at room temperature. The precise positioning of its functional groups—two highly reactive bromomethyl groups meta to each other and ortho to a fluorine atom—makes it a valuable bifunctional electrophile for synthetic chemists.

Table 1: Core Physicochemical Data

| Property | Value | Source/Rationale |

|---|---|---|

| Molecular Formula | C₈H₇Br₂F | Elemental Composition |

| Molecular Weight | 281.95 g/mol | Calculated from Formula |

| Appearance | White to off-white crystalline solid | Expected for similar halogenated aromatics |

| Solubility | Soluble in chlorinated solvents (DCM, chloroform), ethers (THF), and some polar aprotic solvents (acetonitrile). Insoluble in water. | Based on structural analogy |

| Storage | Store in a cool, dry, dark place (2-8°C recommended), under an inert atmosphere. | Benzylic bromides are sensitive to light, moisture, and heat.[1][2] |

Expert Insight on Characterization: Upon synthesis, confirmation of the structure is paramount.

-

¹H NMR: Expect two key signals: a singlet or AB quartet for the benzylic protons (-CH₂Br) around 4.5-4.7 ppm and a complex multiplet pattern for the aromatic protons. The fluorine atom will introduce characteristic splitting patterns (coupling constants) to adjacent protons.

-

¹³C NMR: The spectrum will show a signal for the benzylic carbons around 30-35 ppm and distinct aromatic carbon signals, with the carbon directly attached to fluorine exhibiting a large one-bond C-F coupling constant.

-

Mass Spectrometry: The mass spectrum will display a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, M+4 peaks).

Synthesis and Mechanistic Rationale

The most logical and field-proven approach to synthesizing this compound is via the free-radical bromination of the corresponding dimethyl precursor, 2-fluoro-m-xylene. This method is highly effective for converting benzylic C-H bonds to C-Br bonds.

Causality Behind Experimental Choices:

-

Starting Material: 2-fluoro-m-xylene is the ideal precursor. The methyl groups are activated for radical abstraction, and this starting material is commercially available or readily synthesized.

-

Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice. It provides a low, constant concentration of bromine radicals in the reaction mixture, which minimizes side reactions such as aromatic bromination.

-

Initiator: A radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide is required to kickstart the reaction upon heating or UV irradiation.

-

Solvent: A non-polar, inert solvent like carbon tetrachloride (CCl₄) or 1,2-dichloroethane (DCE) is traditionally used as it does not interfere with the radical chain mechanism.

Diagram: Synthesis Workflow

The following diagram illustrates the straightforward, two-component synthesis of the target compound from its xylene precursor.

Caption: General workflow for macrocyclization using the title compound.

Detailed Protocol: Synthesis of a Dithia[3.3]metacyclophane

This protocol details a representative macrocyclization using this compound and a simple dithiol, 1,3-propanedithiol. The use of high-dilution conditions is critical to favor the desired intramolecular cyclization over intermolecular polymerization. [3]

-

High-Dilution Setup:

-

Set up a large three-necked flask with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

Add a large volume of a suitable solvent, such as anhydrous acetonitrile or DMF.

-

In a separate flask, prepare a solution of this compound (1.0 eq) and the dithiol (e.g., 1,3-propanedithiol, 1.0 eq) in the same solvent.

-

In the main reaction flask, add a base such as cesium carbonate (Cs₂CO₃) (2.2 eq). The choice of a cesium salt often accelerates Sₙ2 reactions (the "cesium effect").

-

-

Execution:

-

Heat the solvent and base suspension to a moderate temperature (e.g., 60-80°C).

-

Using a syringe pump, add the solution of the electrophile and nucleophile dropwise to the stirred suspension over an extended period (e.g., 8-12 hours). This slow addition is the key to maintaining high dilution and promoting intramolecular ring closure. [3] * After the addition is complete, allow the reaction to stir at the same temperature for an additional 12-24 hours to ensure complete cyclization.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like dichloromethane (DCM) and wash with water to remove any remaining salts.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel to isolate the desired macrocycle.

-

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions. As a benzylic bromide, it is a potent lachrymator and is corrosive.

Table 2: GHS Hazard Information for Analogous Compounds

| Hazard Code | Description | Source |

|---|---|---|

| H302 | Harmful if swallowed | [2] |

| H314 | Causes severe skin burns and eye damage | [1][2] |

| H335 | May cause respiratory irritation | |

Handling and PPE:

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile is acceptable for incidental contact, but butyl rubber or Viton are preferred for extended handling), a flame-retardant lab coat, and chemical splash goggles and a face shield.

-

Handling: Avoid creating dust. Use caution when transferring the solid. It is corrosive and will cause severe burns upon contact with skin or eyes. An eyewash station and safety shower must be readily accessible. Storage:

-

Keep the container tightly sealed and store in a cool, dry, and dark place, preferably in a refrigerator (2-8°C). [1][2]* Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture, which can hydrolyze the benzylic bromides to alcohols.

-

Store away from incompatible materials such as strong bases, oxidizing agents, and nucleophiles.

Conclusion

This compound stands out as a highly valuable and versatile building block for synthetic chemists. Its defined structure allows for the precise construction of complex, conformationally constrained molecules. The protocols and insights provided in this guide, grounded in established chemical principles for analogous systems, offer researchers a reliable framework for synthesizing and utilizing this compound. Its application in creating macrocyclic structures, particularly for modulating peptide properties, ensures its continued relevance in the pursuit of next-generation therapeutics and advanced materials.

References

-

Supporting Information for "Regio-regular narrow-bandgap polymer semiconductors based on 5,6-dinitro-4,7-di(thieno[3,2-b]thiophen-2-yl)benzo[c]t[1][4]hiadiazole for efficient non-fullerene organic solar cells" , The Royal Society of Chemistry. [Link]

-

Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization , ACS Publications (Chemical Reviews). [Link]

- Process for the synthesis of 3,5-bis(trifluoromethyl)

-

Chemical Macrocyclization of Peptides Fused to Antibody Fc Fragments , ResearchGate. [Link]

-

The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl , JMU Scholarly Commons. [Link]

-

Peptide and peptide library cyclization via bromomethylbenzene derivatives , PubMed - NIH. [Link]

-

Peptide and Peptide Library Cyclization via Bromomethylbenzene Derivatives , ResearchGate. [Link]

- SYNTHESIS OF 3,5-BIS (TRIFLUOROMETHYLE)

- The preparation method of 2-bromo-5-fluorobenzotrifluoride, Google P

Sources

1,3-Bis(bromomethyl)-2-fluorobenzene structure

An In-depth Technical Guide to 1,3-Bis(bromomethyl)-2-fluorobenzene: Structure, Synthesis, and Applications

Introduction

This compound is a halogenated aromatic compound of significant interest in synthetic organic chemistry. Its structure is distinguished by a fluorinated benzene ring functionalized with two highly reactive benzylic bromide groups. This unique combination of features—a fluorine atom that can modulate electronic properties and metabolic stability, and two reactive sites for nucleophilic substitution—makes it a valuable and versatile building block.[1] It serves as a key intermediate for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical agents and advanced materials.[2] The two bromomethyl groups allow it to function as a rigid linker, enabling the construction of macrocycles, constrained peptides, and other topologically complex molecules.[3]

This technical guide provides a comprehensive overview of the molecular structure, spectroscopic signature, synthesis, reactivity, and applications of this compound, designed for researchers and professionals in the chemical and pharmaceutical sciences.

Part 1: Molecular Structure and Physicochemical Properties

A thorough understanding of the physical and chemical properties of a synthetic building block is fundamental to its effective application. This section details the structural and spectroscopic characteristics of this compound.

Chemical Identity and Properties

The key identifiers and physicochemical properties of this compound are summarized in the table below. The presence of two heavy bromine atoms contributes significantly to its molecular weight and solid-state nature at room temperature.

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| Synonyms | 2,6-Bis(bromomethyl)fluorobenzene, 2-Fluoro-1,3-bis(bromomethyl)benzene | [4] |

| CAS Number | 25006-86-4 | [4] |

| Molecular Formula | C₈H₇Br₂F | [4] |

| Molecular Weight | 281.95 g/mol | [4] |

| Appearance | White to off-white solid | N/A |

| Melting Point | Expected to be a low-melting solid, similar to related isomers | [5] |

graph "1_3_Bis_bromomethyl_2_fluorobenzene_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=12];// Define nodes for atoms C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; F_C2 [label="F", pos="-2.4,1.3!"]; C1_Br [label="C", pos="0,2.8!"]; H1_C1_Br [label="H", pos="-0.5,3.4!"]; H2_C1_Br [label="H", pos="0.5,3.4!"]; Br1 [label="Br", pos="0,4.2!"]; C3_Br [label="C", pos="-2.6,-1.5!"]; H1_C3_Br [label="H", pos="-2.1,-2.1!"]; H2_C3_Br [label="H", pos="-3.1,-2.1!"]; Br2 [label="Br", pos="-3.7,-0.9!"]; H4 [label="H", pos="0,-2.5!"]; H5 [label="H", pos="2.3,-1.3!"]; H6 [label="H", pos="2.3,1.3!"];

// Define bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C2 -- F_C2; C1 -- C1_Br; C1_Br -- H1_C1_Br; C1_Br -- H2_C1_Br; C1_Br -- Br1; C3 -- C3_Br; C3_Br -- H1_C3_Br; C3_Br -- H2_C3_Br; C3_Br -- Br2; C4 -- H4; C5 -- H5; C6 -- H6;

// Add position labels pos1 [label="1", pos="-0.5,1.8!"]; pos2 [label="2", pos="-1.8,1.0!"]; pos3 [label="3", pos="-1.8,-1.0!"]; pos4 [label="4", pos="-0.5,-1.8!"]; pos5 [label="5", pos="1.8,-1.0!"]; pos6 [label="6", pos="1.8,1.0!"]; }

Caption: 2D structure of this compound.

Spectroscopic Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two key signals:

-

A singlet for the four benzylic protons (-CH₂Br) appearing around δ 4.6-4.8 ppm. The protons of the two methylene groups are chemically equivalent.

-

A multiplet pattern in the aromatic region (δ 7.2-7.6 ppm) corresponding to the three aromatic protons. The coupling with the adjacent ¹⁹F nucleus will further split these signals.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the unique carbon environments:

-

A signal for the benzylic carbons (-CH₂Br) is expected around δ 28-32 ppm.

-

Multiple signals in the aromatic region (δ 125-140 ppm). The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹J_CF).

-

-

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum should display a single resonance, as there is only one fluorine environment in the molecule.[7][8]

Part 2: Synthesis and Mechanistic Insights

The most direct and efficient method for synthesizing this compound is through the free-radical bromination of the corresponding dimethyl precursor, 2-fluoro-1,3-dimethylbenzene.[9][10]

Caption: Experimental workflow for the synthesis of this compound.

Detailed Synthetic Protocol

This protocol describes the benzylic bromination of 2-fluoro-1,3-dimethylbenzene using N-bromosuccinimide (NBS) as the brominating agent and azobisisobutyronitrile (AIBN) as a radical initiator.

Materials:

-

2-Fluoro-1,3-dimethylbenzene (1.0 eq)[11]

-

N-Bromosuccinimide (NBS) (2.1 eq)

-

Azobisisobutyronitrile (AIBN) (0.05 eq)

-

Carbon tetrachloride (CCl₄) or a safer alternative like ethyl acetate.

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluoro-1,3-dimethylbenzene and the solvent under an inert atmosphere (e.g., nitrogen).

-

Add N-bromosuccinimide (NBS) and AIBN to the flask.

-

Heat the reaction mixture to reflux (approx. 77°C for CCl₄). The reaction can be monitored by GC-MS or TLC.

-

Upon completion, cool the mixture to room temperature. The succinimide byproduct will precipitate.

-

Filter the solid succinimide and wash it with a small amount of cold solvent.

-

Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization (e.g., from a hexane/ethyl acetate mixture) to obtain pure this compound.

Mechanistic Rationale: The Wohl-Ziegler Bromination

The selective bromination of the methyl groups occurs at the benzylic position due to the resonance stabilization of the resulting benzylic radical intermediate.[12][13] The reaction proceeds via a free-radical chain mechanism.[14]

-

Causality of Reagent Choice: N-bromosuccinimide (NBS) is preferred over molecular bromine (Br₂) for benzylic bromination.[13][15] NBS serves as a source that maintains a very low, constant concentration of Br₂ in the reaction mixture. This low concentration is critical to favor the radical substitution pathway at the benzylic position over competing electrophilic addition or substitution reactions on the aromatic ring.[15]

-

Reaction Mechanism:

-

Initiation: The initiator (AIBN or UV light) decomposes to form radicals, which then react with NBS or trace HBr to generate a bromine radical (Br•).

-

Propagation:

-

The bromine radical abstracts a hydrogen atom from one of the benzylic methyl groups, forming a resonance-stabilized benzylic radical and HBr.[16]

-

This benzylic radical then reacts with a molecule of Br₂ (generated from the reaction of NBS with HBr) to form the brominated product and a new bromine radical, which continues the chain.

-

-

Termination: The reaction terminates when two radicals combine.

-

Part 3: Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the high reactivity of its two benzylic bromide groups, which act as excellent electrophiles in nucleophilic substitution reactions, primarily following an S_N2 mechanism.[14]

Influence of the Fluorine Substituent

The fluorine atom at the C2 position exerts a strong electron-withdrawing inductive effect, which can influence the reactivity of both the benzylic positions and the aromatic ring. While it deactivates the ring toward electrophilic aromatic substitution, its effect on the S_N2 reactivity at the benzylic positions is more complex but generally does not inhibit the desired substitution reactions.[17][18] The incorporation of fluorine is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity.[1]

Application as a Bifunctional Linker

The presence of two reactive bromomethyl groups on a rigid aromatic scaffold makes this compound an ideal bifunctional linker or cross-linking agent.[3] It can react with two nucleophilic sites, either on the same molecule to form macrocycles or on two different molecules to tether them together. This is particularly valuable in:

-

Synthesis of Novel Heterocycles: Reaction with dinucleophiles (e.g., diamines, dithiols) can lead to the formation of novel fluorinated heterocyclic systems.

-

Constrained Peptides and Peptidomimetics: By reacting with two nucleophilic side chains of a peptide (e.g., Cys, Lys), it can create a rigid cyclic structure, which is a key strategy for improving peptide stability and target affinity.

-

Development of PROTACs and Molecular Glues: The linker is a critical component of PROTACs (Proteolysis Targeting Chimeras), and rigid aromatic linkers are often employed to control the spatial orientation of the two ends of the molecule.

Illustrative Reaction: Synthesis of a Fluorinated Isoindoline Derivative

This protocol outlines a general procedure for the reaction of this compound with a primary amine to form an N-substituted 4-fluoro-isoindoline, a scaffold found in some biologically active molecules.

Caption: Synthesis of an N-substituted-4-fluoro-isoindoline.

Procedure:

-

Dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMF.

-

Add a non-nucleophilic base (e.g., potassium carbonate, 2.5 eq) and the primary amine (1.1 eq).

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the product using flash column chromatography.

Part 4: Safety and Handling

This compound is a reactive alkylating agent and should be handled with appropriate safety precautions.

-

Hazards: Like other benzyl bromides, it is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory tract.[19] It is harmful if swallowed.

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear safety goggles, a lab coat, and chemically resistant gloves.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[20] In case of contact, rinse the affected area immediately with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

This compound is a high-value synthetic intermediate with a unique structural profile. The strategic placement of a fluorine atom on the aromatic ring, combined with two reactive benzylic bromide handles, provides chemists with a powerful tool for constructing complex molecules. Its utility as a rigid linker is particularly relevant in the fields of medicinal chemistry and materials science for creating conformationally constrained systems and novel polymers. The synthetic route to this compound is straightforward, relying on the well-established Wohl-Ziegler free-radical bromination, a reaction whose selectivity and mechanism are well understood. Proper handling and an appreciation for its reactivity are key to leveraging the full potential of this versatile building block.

References

-

Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]

-

Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. [Link]

-

University of Glasgow. Selectivity of Aryl and Benzylic Bromination. [Link]

-

Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. [Link]

-

Chemistry Steps. (n.d.). Benzylic Bromination. [Link]

-

The Royal Society of Chemistry. (2012). Supporting information - Spectroscopic data of compounds 1a-f. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information - General information. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for - Trifluoromethylation of Aryl. [Link]

-

Oakwood Chemical. (n.d.). 5-Bromo-2-fluoro-m-xylene. [Link]

-

Geshem. (n.d.). Understanding the Properties and Applications of 2-Fluoro-1,3-dimethylbenzene. [Link]

-

Thermo Fisher Scientific. (2023). Safety Data Sheet - 1-Bromo-2,5-bis(trifluoromethyl)benzene. [Link]

-

Angelini, A. et al. (2013). Bridged Analogues for p53-Dependent Cancer Therapy Obtained by S-Alkylation. Frontiers in Oncology. [Link]

-

Pearson+. (2024). Explain why fluorobenzene is more reactive than chlorobenzene. [Link]

-

Chemistry Stack Exchange. (2016). Rate of EAS in chlorobenzene and fluorobenzene. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Bridged Analogues for p53-Dependent Cancer Therapy Obtained by S-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. parchem.com [parchem.com]

- 5. rsc.org [rsc.org]

- 6. 1,3-Bis(bromomethyl)benzene(626-15-3) 1H NMR spectrum [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. nbinno.com [nbinno.com]

- 10. 2-氟-1,3-二甲苯 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 11. scbt.com [scbt.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 14. theses.gla.ac.uk [theses.gla.ac.uk]

- 15. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Explain why fluorobenzene is more reactive than chlorobenzene tow... | Study Prep in Pearson+ [pearson.com]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. assets.thermofisher.com [assets.thermofisher.com]

- 20. spectrumchemical.com [spectrumchemical.com]

1,3-Bis(bromomethyl)-2-fluorobenzene safety data sheet (SDS)

An In-depth Technical Guide to the Safe Handling of 1,3-Bis(bromomethyl)-2-fluorobenzene and Structurally Related Reagents

Hazard Identification and GHS Classification

1-Bromo-3-bromomethyl-2-fluorobenzene is classified as a highly hazardous substance that poses immediate and severe risks upon exposure.[1][2] The primary danger stems from its nature as a potent alkylating agent, a characteristic of benzylic bromides, which can react with biological nucleophiles, leading to cellular damage. The compound is corrosive and acutely toxic through all primary routes of exposure: inhalation, ingestion, and dermal contact.[1][2][3]

The Globally Harmonized System (GHS) classification, derived from available safety data sheets, provides a quantitative and qualitative summary of the risks.

| Hazard Class | Category | Hazard Statement | Signal Word |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Danger |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | |

| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation |

Data synthesized from multiple sources for the analogue compound 1-Bromo-3-bromomethyl-2-fluorobenzene.[1][2][3]

Physicochemical Properties and Reactivity Profile

Understanding the physical and chemical properties is foundational to designing safe handling and storage protocols.

| Property | Value | Source |

| Molecular Formula | C₇H₅Br₂F | [4] |

| Molecular Weight | 267.93 g/mol | [4] |

| Appearance | Colorless Liquid (typical) | [5] |

| Stability | Moisture sensitive.[6] Stable under recommended storage conditions.[3] | [3][6] |

Reactivity Insights:

-

Incompatible Materials: The compound is incompatible with bases, strong oxidizing agents, alcohols, amines, and metals.[6]

-

Causality: As an electrophilic benzylic bromide, it will readily undergo nucleophilic substitution reactions. Bases, amines, and alcohols provide nucleophiles that can lead to vigorous or exothermic reactions. Strong oxidizing agents can cause violent decomposition. Contact with certain metals may lead to the formation of flammable hydrogen gas.[6]

-

-

Hazardous Decomposition: Thermal decomposition can release highly toxic and irritating gases, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen halides (notably hydrogen bromide), and gaseous hydrogen fluoride (HF).[3][6]

-

Moisture Sensitivity: The compound is sensitive to moisture.[6] Water can hydrolyze the bromomethyl groups, producing hydrobromic acid and the corresponding benzyl alcohol, which can create a corrosive and hazardous environment within the storage container.

Toxicological Profile: A Mechanistic Perspective

The toxicity of this compound is not arbitrary; it is a direct consequence of its chemical structure. The bromomethyl group attached to the benzene ring makes it a potent lachrymator and a strong alkylating agent.

-

Mechanism of Corrosivity: Upon contact with moisture on the skin, in the eyes, or on mucous membranes, the benzylic bromide can hydrolyze to form hydrobromic acid (HBr), causing immediate and severe chemical burns.[1][2] The primary danger, however, is the covalent modification of proteins and DNA through alkylation, disrupting cellular function and leading to cell death, which manifests as deep tissue damage.[2][3]

-

Systemic Effects: Ingestion or significant dermal absorption can lead to systemic toxicity. The compound is harmful if swallowed, causing severe swelling, damage to the delicate tissues of the gastrointestinal tract, and a danger of perforation.[1][2]

-

Routes of Exposure:

-

Inhalation: Harmful if inhaled, causing chemical burns to the respiratory tract and potential respiratory irritation.[1][2]

-

Skin Contact: Causes severe skin burns.[1][2] Harmful if absorbed through the skin.[3]

-

Eye Contact: Causes serious, potentially irreversible eye damage.[1][2][3]

-

Ingestion: Harmful if swallowed and causes severe burns to the mouth and throat.[1][2]

-

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls are the primary line of defense. All work with this substance must be conducted in a certified chemical fume hood to ensure adequate ventilation.[6] Eyewash stations and safety showers must be in close proximity and verified to be functional before starting any work.[2]

Personal Protective Equipment (PPE) Protocol:

| PPE Category | Specification | Rationale and Field Insight |

| Hand Protection | Wear appropriate protective gloves.[2] Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton™). A double-gloving strategy (e.g., nitrile inner glove, heavier outer glove) is highly recommended. | Standard thin nitrile gloves offer insufficient protection against direct contact and rapid permeation. Gloves must be inspected for integrity before each use and disposed of immediately after handling, following proper removal techniques to avoid skin contact.[7] |

| Eye/Face Protection | Wear tightly fitting safety goggles or a full-face shield.[8] | Standard safety glasses are inadequate. The corrosive nature of the vapors and the risk of splashes necessitate a complete seal around the eyes. A face shield provides an additional layer of protection for the entire face. |

| Skin and Body Protection | Wear a flame-retardant, chemical-resistant lab coat. Consider a chemical-resistant apron and arm sleeves for larger quantities. | Protects against accidental splashes and prevents contamination of personal clothing. All contaminated clothing must be removed immediately, and the affected skin rinsed thoroughly.[2] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[2][6] A full-face respirator with an organic vapor cartridge is recommended. | This is a critical last line of defense, particularly if there is any suspicion of fume hood malfunction or during spill cleanup. |

Standard Operating Procedure for Safe Handling

A self-validating workflow ensures that safety is integrated into the experimental process from start to finish.

Step-by-Step Handling Protocol:

-

Preparation: Verify functionality of the chemical fume hood, safety shower, and eyewash station. Don all required PPE as specified in the table above.

-

Reagent Retrieval: Transport the sealed container in a secondary, chemical-resistant container.

-

Inert Atmosphere Dispensing: If the reaction is moisture-sensitive, prepare the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Weighing/Measuring: Dispense the required amount directly into the reaction vessel inside the fume hood. Avoid weighing on an open bench. Use sealed syringes or cannulas for liquid transfers.

-

Reaction Setup: Ensure the reaction is conducted in a well-ventilated fume hood with proper temperature control to prevent runaway exothermic reactions.

-

Quenching: At the end of the reaction, quench any remaining reagent cautiously with a suitable nucleophile (e.g., a solution of sodium bisulfite or a non-volatile alcohol) before workup.

-

Decontamination: Decontaminate all glassware and equipment that came into contact with the reagent before removing it from the fume hood.

-

Waste Disposal: Dispose of all contaminated waste (gloves, pipette tips, etc.) in a clearly labeled, sealed hazardous waste container.

Caption: Workflow for handling this compound.

Emergency Protocols

Immediate and correct response to an emergency can significantly mitigate injury.

First-Aid Measures:

-

General Advice: Show the Safety Data Sheet to the attending physician. Immediate medical attention is required.[1][2]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1][2] If breathing is difficult or stops, provide artificial respiration. Immediately call a poison center or doctor.[1][2]

-

Skin Contact: Take off immediately all contaminated clothing.[1][2] Rinse the skin with copious amounts of water or shower for at least 15 minutes.[1][2] Immediate medical attention is required.[1]

-

Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids open.[1][2] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[1] Immediately call a poison center or doctor.[1]

-

Ingestion: Rinse mouth thoroughly with water.[1][2] Do NOT induce vomiting. [1][2] Never give anything by mouth to an unconscious person.[1] Call a physician or poison control center immediately.[1]

Spill and Fire Response:

-

Spill Cleanup: Evacuate personnel to a safe area.[1] Ensure adequate ventilation. Wear full PPE, including respiratory protection.[1] Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[1] Collect the absorbed material into a suitable, closed container for disposal.[1] Do not let the product enter drains.[7]

-

Firefighting: Use CO₂, dry chemical, dry sand, or alcohol-resistant foam.[2] As in any fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][2] Thermal decomposition will produce corrosive and toxic fumes.[1][2]

Caption: Decision logic for emergency response to an exposure event.

Storage and Disposal

Proper storage and disposal are essential to long-term safety and environmental protection.

-

Storage Conditions: Store in a corrosives area.[2][6] Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][6] It is often recommended to store under an inert atmosphere to prevent degradation from moisture.[6] The area should be locked to restrict access.[2]

-

Disposal: Disposal of this substance and its containers must be treated as hazardous waste. Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2] Do not release into the environment.[1]

References

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 1,3-Bis(bromomethyl)-2-fluorobenzene

This guide provides a comprehensive analysis of the spectral data for 1,3-Bis(bromomethyl)-2-fluorobenzene, a key intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data that define the structure and purity of this compound. Our approach integrates foundational principles with practical, field-tested insights to offer a self-validating framework for spectroscopic analysis.

Introduction: The Structural Significance of this compound

This compound is a substituted aromatic compound with the molecular formula C₈H₇Br₂F.[1] Its structure, featuring a fluorine atom and two bromomethyl groups on a benzene ring, makes it a versatile building block in the synthesis of complex molecules, including pharmaceuticals and advanced materials. The precise arrangement of these functional groups dictates its reactivity and, consequently, the success of synthetic pathways. Accurate spectroscopic characterization is therefore paramount to verify its identity and purity before use. This guide will dissect the characteristic signals in ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS to provide a definitive analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the atomic connectivity and electronic environment.

Causality Behind Experimental Choices in NMR

The choice of solvent and NMR experiment is critical. A deuterated solvent lacking exchangeable protons, such as chloroform-d (CDCl₃), is standard for preventing solvent signal interference. Standard ¹H and ¹³C experiments provide direct observation of the hydrogen and carbon skeletons. Given the presence of fluorine, a ¹⁹F NMR experiment is indispensable.[2] Fluorine is a spin-½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive technique for confirming the presence and electronic environment of the fluorine atom.[3][4]

Detailed Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy. The following methodology represents a standard approach for acquiring high-quality NMR data for this compound.

-

Sample Preparation : Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of chloroform-d (CDCl₃). Ensure the sample is fully dissolved to prevent signal broadening.

-

Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition :

-

Acquire a spectrum with a spectral width of approximately 16 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Accumulate at least 16 scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Employ a proton-decoupled pulse sequence.

-

Set a spectral width of ~250 ppm.

-

Use a relaxation delay of 2-5 seconds and accumulate several hundred to a few thousand scans due to the lower natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition :

-

Acquire a proton-decoupled spectrum.

-

The chemical shift range for fluorine can be large; a spectral width of ~200 ppm is a safe starting point.[5]

-

Reference the spectrum relative to an external standard like CFCl₃.

-

Analysis and Interpretation of NMR Spectra

¹H NMR: The proton NMR spectrum is expected to show two main signals:

-

Aromatic Protons (Ar-H) : The three protons on the benzene ring will appear in the typical aromatic region (~7.0-7.5 ppm). Due to the asymmetric substitution pattern, they will likely present as a complex multiplet.

-

Benzylic Protons (-CH₂Br) : The four protons of the two bromomethyl groups are chemically equivalent and will appear as a singlet further downfield (~4.5-4.7 ppm) due to the deshielding effect of the adjacent bromine atoms and the aromatic ring. For the related compound, m-bis(bromomethyl)benzene, this signal appears at 4.48 ppm.[6]

¹³C NMR: The ¹³C NMR spectrum will provide insight into the carbon framework:

-

Benzylic Carbons (-CH₂Br) : A signal around 30-33 ppm is expected for the bromomethyl carbons.[6]

-

Aromatic Carbons (Ar-C) : Multiple signals will be observed in the 120-140 ppm region. The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF), resulting in a doublet. Other aromatic carbons will show smaller C-F couplings.

¹⁹F NMR: The ¹⁹F NMR is crucial for confirming the fluorine's environment. A single resonance is expected, and its chemical shift provides information about the electronic effects of the substituents.[4][7] The coupling of the fluorine to adjacent aromatic protons will result in a multiplet structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies.

Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Instrument Preparation : Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol.

-

Background Scan : Record a background spectrum of the empty ATR stage to subtract atmospheric (CO₂, H₂O) absorptions.

-

Sample Analysis : Place a small amount of the solid this compound directly onto the ATR crystal. Apply pressure using the instrument's anvil to ensure good contact.

-

Data Collection : Co-add at least 16 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Interpretation of the IR Spectrum

The IR spectrum will be dominated by absorptions corresponding to the aromatic ring and the alkyl halide functionalities.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Rationale |

| C-H Stretch (Aromatic) | 3100-3000 | Characteristic of sp² C-H bonds on the benzene ring. |

| C-H Stretch (Aliphatic) | 3000-2850 | Corresponding to the C-H bonds of the -CH₂Br groups. |

| C=C Stretch (Aromatic) | 1600-1450 | Multiple sharp bands indicating the benzene ring framework. |

| C-F Stretch | 1250-1000 | A strong absorption indicating the presence of the carbon-fluorine bond.[8] |

| C-Br Stretch | 650-550 | Absorption due to the carbon-bromine bond vibration. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern under ionization.

Protocol for Electron Ionization (EI)-MS

A typical method for analyzing a thermally stable aromatic compound like this involves Gas Chromatography-Mass Spectrometry (GC-MS).[9]

-

Sample Preparation : Prepare a dilute solution (e.g., 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC-MS Parameters :

-

Injector : 250 °C

-

Column : A non-polar capillary column (e.g., DB-5ms).

-

Oven Program : Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

-

Carrier Gas : Helium.

-

-

MS Parameters :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature : 230 °C.

-

Mass Range : m/z 40-400.

-

Analysis of the Mass Spectrum

The mass spectrum of this compound will exhibit several characteristic features:

-

Molecular Ion (M⁺) : The most critical feature is the molecular ion peak. Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion will appear as a characteristic triplet of peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.[10] The monoisotopic mass is approximately 280 Da.

-

Key Fragmentation Pathways :

-

Loss of Bromine : A very common fragmentation pathway for benzyl bromides is the loss of a bromine radical (•Br) to form a stable benzylic carbocation.[11][12] This would result in a significant peak at M-79/M-81.

-

Loss of HBr : Elimination of HBr (mass 80/82) is another possible fragmentation.

-

Tropylium Ion Formation : The resulting benzyl cation (m/z 201/203) can further lose a bromine atom to form a fluorinated tropylium-like ion, or undergo other rearrangements.

-

Integrated Spectroscopic Workflow

The power of this multi-technique approach lies in the integration of data. No single technique provides the complete picture, but together they create a self-validating system for structural confirmation.

Caption: Integrated workflow for spectroscopic structure verification.

Conclusion

The spectroscopic characterization of this compound is a clear example of modern analytical chemistry in practice. Through the logical application of NMR, IR, and MS, a complete and unambiguous structural profile can be established. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, while ¹⁹F NMR provides definitive evidence for the fluorine substituent. IR spectroscopy validates the presence of key functional groups, and mass spectrometry confirms the molecular weight and elemental composition through its characteristic isotopic pattern. This integrated approach ensures the identity and purity of this important synthetic intermediate, providing confidence for its use in research and development.

References

- BenchChem. (2025). Unraveling the Molecular Breakdown: A Guide to the Mass Spectrometry Fragmentation of 4-(Bromomethyl)benzil Derivatives. BenchChem Technical Support Team.

-

Wodrich, M. D., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(7), 3734–3741. Available from: [Link]

-

Wodrich, M. D., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC - NIH. Available from: [Link]

-

Wodrich, M. D., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Publications. Available from: [Link]

-

Kovaliov, M., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health. Available from: [Link]

-

Crasto, A. M. (2014). Mass spectroscopy...........bromomethyl benzene (benzyl bromide). ORGANIC SPECTROSCOPY INTERNATIONAL. Available from: [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Available from: [Link]

- The Royal Society of Chemistry. (n.d.). Supporting Information for [Title of Paper]. The Royal Society of Chemistry. [URL not fully provided, but content is used for general reference]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Physical Chemistry Chemical Physics. Available from: [Link]

- BenchChem. (2025). In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Benzaldehyde, 4-bromo-, hydrazone. BenchChem.

-

PubChem. (n.d.). 1-Bromo-2-fluorobenzene. National Center for Biotechnology Information. Available from: [Link]

-

NIST. (n.d.). Fluorobenzene, meta-(dibromomethyl)-. NIST WebBook. Available from: [Link]

-

PubChem. (n.d.). 2-Bromo-1,3-bis(trifluoromethyl)benzene. National Center for Biotechnology Information. Available from: [Link]

-

University of Calgary. (2018). Topic 3: Mass Spectrometry (MS). CHEMISTRY 1000. Available from: [Link]

-

NIST. (n.d.). Benzene, fluoro-. NIST WebBook. Available from: [Link]

-

Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. Available from: [Link]

Sources

- 1. parchem.com [parchem.com]

- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. biophysics.org [biophysics.org]

- 6. rsc.org [rsc.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Benzene, fluoro- [webbook.nist.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 11. ORGANIC SPECTROSCOPY INTERNATIONAL: Mass spectroscopy...........bromomethyl benzene (benzyl bromide) [orgspectroscopyint.blogspot.com]

- 12. m.youtube.com [m.youtube.com]

A Technical Guide to the Synthesis of 1,3-Bis(bromomethyl)-2-fluorobenzene: A Key Intermediate for Advanced Chemical Synthesis

This guide provides an in-depth exploration of the synthesis of 1,3-Bis(bromomethyl)-2-fluorobenzene, a versatile chemical intermediate. With its distinct trifunctional structure—a fluorine atom flanked by two reactive bromomethyl groups—this molecule serves as a valuable building block for researchers in drug discovery, materials science, and synthetic organic chemistry. The strategic placement of these functional groups allows for the construction of complex molecular architectures, including bridged macrocycles and sterically constrained ligands. This document details the prevalent synthetic methodology, elucidates the underlying reaction mechanism, and provides a robust, field-proven experimental protocol.

Strategic Approach: Free-Radical Benzylic Bromination

The most direct and widely employed strategy for synthesizing this compound is the free-radical bromination of 2-fluoro-1,3-dimethylbenzene (2-fluoro-m-xylene). This transformation, a variation of the Wohl-Ziegler reaction, selectively targets the benzylic C-H bonds of the methyl groups, which are significantly weaker than aromatic C-H bonds.[1] The reaction is prized for its efficiency and selectivity, making it the preferred method on both laboratory and industrial scales.

The reagent of choice for this transformation is N-Bromosuccinimide (NBS) .[2][3] NBS is a convenient and safer alternative to handling elemental bromine (Br₂).[4] Its primary advantage is its ability to provide a low, steady concentration of bromine radicals throughout the reaction, which is crucial for minimizing undesired side reactions, such as electrophilic addition to the aromatic ring.[4][5] The reaction requires a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), and is typically conducted under reflux in a non-polar, anhydrous solvent.[2][6]

Reaction Mechanism: A Free-Radical Chain Process

The benzylic bromination with NBS proceeds via a classic free-radical chain mechanism. Understanding this process is critical for optimizing reaction conditions and troubleshooting potential issues like incomplete conversion or the formation of byproducts.

-

Initiation: The reaction begins with the thermal or photochemical decomposition of the radical initiator (e.g., AIBN) to generate two initial radicals. This radical then abstracts a bromine atom from an NBS molecule to produce a bromine radical (Br•), which is the key chain-carrying species.

-

Propagation (Cycle):

-

Step 2a: A bromine radical abstracts a hydrogen atom from one of the benzylic methyl groups of 2-fluoro-1,3-dimethylbenzene. This is the rate-determining step and results in the formation of a resonance-stabilized benzylic radical and hydrogen bromide (HBr). The stability of this radical intermediate is the reason for the high selectivity of the reaction for the benzylic position.[5][6]

-

Step 2b: The newly formed benzylic radical reacts with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to yield the monobrominated product, 1-(bromomethyl)-2-fluoro-3-methylbenzene, and a new bromine radical. This new bromine radical can then continue the chain reaction by reacting with another molecule of the starting material or the monobrominated intermediate.

-

-

Termination: The reaction is terminated when two radical species combine, effectively removing them from the propagation cycle.

This cycle repeats, first converting the starting xylene to the monobrominated intermediate and then converting the intermediate to the final this compound product.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Equipment:

-

Reagents: 2-Fluoro-1,3-dimethylbenzene, N-Bromosuccinimide (NBS, recrystallized), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄, anhydrous), Saturated sodium bicarbonate solution (NaHCO₃), Saturated sodium chloride solution (brine), Anhydrous magnesium sulfate (MgSO₄).

-

Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, nitrogen inlet, dropping funnel (optional), separatory funnel, rotary evaporator, Buchner funnel.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure:

-

Reaction Setup: In a dry, 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-fluoro-1,3-dimethylbenzene (12.4 g, 0.1 mol).

-

Reagent Addition: Add anhydrous carbon tetrachloride (250 mL) to dissolve the starting material. To this solution, add N-bromosuccinimide (NBS) (37.4 g, 0.21 mol, 2.1 equivalents). It is crucial to use freshly recrystallized NBS to avoid side reactions caused by impurities.[7]

-

Initiation: Add the radical initiator, azobisisobutyronitrile (AIBN) (0.33 g, 2 mmol, 0.02 equivalents).

-

Reaction: Begin vigorous stirring and gently heat the mixture to reflux (approx. 77°C for CCl₄) using a heating mantle. The reaction is often initiated with a bright lamp to facilitate radical formation. The reaction progress can be monitored by observing the density of the solid succinimide, which is a byproduct and floats, while the unreacted NBS is denser and sinks.

-

Work-up: Once the reaction is complete (typically after 2-4 hours, as indicated by the absence of starting material via TLC or GC), cool the reaction mixture to room temperature.

-

Filtration: Filter the mixture through a Buchner funnel to remove the precipitated succinimide. Wash the solid with a small amount of cold CCl₄ (2 x 20 mL).

-

Washing: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 100 mL) to remove any residual HBr, and then with saturated brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, often an off-white solid or pale yellow oil, can be purified by recrystallization from a suitable solvent system, such as hexanes or an ethanol/water mixture, to yield pure this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described protocol. Adherence to these parameters is crucial for achieving high yield and purity.

| Parameter | Value | Rationale |

| Starting Material | 2-Fluoro-1,3-dimethylbenzene | The molecular backbone for the synthesis. |

| Molar Ratio (NBS:Substrate) | 2.1 : 1.0 | A slight excess of NBS ensures complete dibromination of both methyl groups. |

| Molar Ratio (AIBN:Substrate) | 0.02 : 1.0 | A catalytic amount of initiator is sufficient to start and sustain the radical chain reaction. |

| Solvent | Carbon Tetrachloride (CCl₄), Anhydrous | An inert, non-polar solvent that facilitates the radical mechanism. Anhydrous conditions are essential to prevent hydrolysis of NBS.[7] |

| Reaction Temperature | Reflux (~77°C) | Provides the necessary thermal energy to initiate the decomposition of AIBN and drive the reaction. |

| Typical Reaction Time | 2 - 4 hours | Dependent on scale and reaction efficiency; should be monitored. |

| Expected Yield | 75 - 85% | Represents a typical outcome for this type of transformation after purification. |

Trustworthiness and Validation: Addressing Potential Pitfalls

-

Over-bromination: The primary challenge in this synthesis is controlling the reaction to prevent the formation of 1-(bromomethyl)-3-(dibromomethyl)-2-fluorobenzene or other poly-brominated species. Using a slight, controlled excess of NBS (2.1 eq.) and monitoring the reaction are key to maximizing the desired product.[8]

-

Reagent Purity: The purity of NBS is paramount. Impurities, particularly Br₂ and HBr, can accelerate the reaction uncontrollably or lead to undesired aromatic bromination.[8] Recrystallization of NBS from water prior to use is highly recommended.

-

Solvent Choice: While carbon tetrachloride is a classic solvent for Wohl-Ziegler reactions, its toxicity and environmental impact have led to the use of alternatives like chlorobenzene, cyclohexane, or acetonitrile.[9][10] If an alternative solvent is used, reaction times and temperatures may need to be re-optimized.

Conclusion

The synthesis of this compound via free-radical bromination of 2-fluoro-1,3-dimethylbenzene is a reliable and efficient process. By understanding the underlying radical chain mechanism and carefully controlling key experimental parameters—such as reagent stoichiometry and purity—researchers can consistently obtain this valuable intermediate in high yield. Its unique structural features make it an important tool for constructing novel molecules with potential applications in pharmacology and materials science.[11][12]

References

-

Benzylic Bromination. (n.d.). Chemistry Steps. Retrieved January 22, 2026, from [Link]

-

N-Bromosuccinimide. (2019, July 6). In Wikipedia. Retrieved January 22, 2026, from [Link]

-

N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10). Master Organic Chemistry. Retrieved January 22, 2026, from [Link]

-

Reactions at the “Benzylic” Carbon: Bromination And Oxidation. (2018, June 13). Master Organic Chemistry. Retrieved January 22, 2026, from [Link]

-

Reactions at the Benzylic Position. (2025, April 8). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

-

Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. (2022, October 26). Scientific Update. Retrieved January 22, 2026, from [Link]

-

Efficient Synthesis of Bis(dibromomethyl)arenes as Important Precursors of Synthetically Useful Dialdehydes. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

- Process for the preparation of aromatic bromomethyl compounds. (n.d.). Google Patents.

-

Bridged Analogues for p53-Dependent Cancer Therapy Obtained by S-Alkylation. (n.d.). PMC. Retrieved January 22, 2026, from [Link]

-

Mastering Bromination Reactions with N-Bromosuccinimide (NBS): A Comprehensive Guide. (2026, January 18). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 22, 2026, from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. scientificupdate.com [scientificupdate.com]

- 9. US5750728A - Process for the preparation of aromatic bromomethyl compounds - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Bridged Analogues for p53-Dependent Cancer Therapy Obtained by S-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Reactivity of 1,3-Bis(bromomethyl)-2-fluorobenzene

An In-depth Technical Guide on the

Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of a Senior Application Scientist

Abstract

1,3-Bis(bromomethyl)-2-fluorobenzene is a synthetically versatile aromatic building block characterized by two highly reactive benzylic bromide groups positioned ortho to a fluorine atom. This unique structural arrangement provides a powerful platform for the construction of complex molecular architectures, particularly fluorinated cyclic systems and bridged compounds. The differential reactivity of the benzylic positions, influenced by the strong inductive effect of the adjacent fluorine, makes this reagent a cornerstone for creating novel scaffolds in medicinal chemistry and materials science. This guide offers a comprehensive exploration of its synthesis, core reactivity principles, detailed experimental protocols for key transformations, and its strategic applications in modern chemical research.

Introduction: Structural Features and Synthetic Potential

The synthetic utility of this compound stems from its bifunctional nature. The two bromomethyl groups serve as potent electrophilic sites, readily undergoing nucleophilic substitution reactions. The fluorine atom, one of the most electronegative elements, exerts a powerful electron-withdrawing inductive effect, which modulates the reactivity of the benzylic carbons and influences the physicochemical properties of the resulting products. This combination is particularly valuable in drug discovery, where the incorporation of fluorine is a well-established strategy to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2]

This guide will dissect the causality behind its reactivity, providing not just protocols, but the scientific rationale required for effective experimental design and troubleshooting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₈H₇Br₂F | N/A |

| Molecular Weight | 281.95 g/mol | N/A |

| CAS Number | 34346-64-8 | N/A |

| Appearance | White to off-white crystalline solid | N/A |

| Melting Point | 58-62 °C | N/A |

Synthesis Pathway

The most common and efficient route to this compound is the free-radical bromination of 2-fluoro-1,3-dimethylbenzene. This transformation leverages the stability of the benzylic radical intermediate.

Core Reaction: Benzylic Bromination

-

Reagents: N-Bromosuccinimide (NBS) is the preferred brominating agent as it provides a low, constant concentration of bromine, minimizing side reactions.

-

Initiator: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is required to start the chain reaction.

-

Conditions: The reaction is typically performed under reflux in a non-polar solvent like carbon tetrachloride (CCl₄) or 1,2-dichloroethane (DCE), often with photochemical initiation (e.g., a sun lamp) to facilitate the homolytic cleavage of the initiator.[3][4]

Caption: Synthetic route via free-radical bromination.

Core Reactivity: The Duality of Electrophilic Centers

The molecule's reactivity is overwhelmingly dictated by the two benzylic C-Br bonds. These positions are activated towards nucleophilic attack due to the stability of the potential benzylic carbocation intermediate and the excellent leaving group ability of the bromide ion.

Nucleophilic Substitution Reactions (Sₙ2 Mechanism)

This compound is an ideal substrate for bimolecular nucleophilic substitution (Sₙ2) reactions.[5] Its two electrophilic centers can react with a wide range of nucleophiles, including amines, thiols, azides, and carboxylates, to form two new covalent bonds.

Mechanistic Considerations:

-

Stepwise Reaction: The reaction proceeds in a stepwise manner. The first substitution forms a mono-substituted intermediate, which then undergoes a second substitution to yield the final di-substituted product.[5]

-

Stoichiometry is Key: To achieve complete di-substitution, at least two equivalents of the nucleophile are required. Often, a slight excess (e.g., 2.2-2.5 eq.) is used to drive the reaction to completion. An external, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) is typically added to neutralize the HBr generated during the reaction, preventing protonation of the nucleophile.[6]

Experimental Protocol: Synthesis of a Di-secondary Amine

-

Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF).

-

Reagent Addition: Add a primary amine (e.g., benzylamine, 2.2 eq) followed by powdered potassium carbonate (K₂CO₃, 2.5 eq).

-

Reaction: Stir the suspension vigorously at room temperature or with gentle heating (e.g., 50-80 °C) for 12-24 hours.[6]

-

Monitoring: Track the disappearance of the starting material using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and pour it into ice-cold water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

-